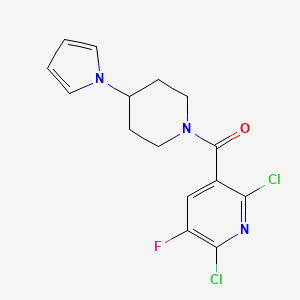
(2,6-Dichloro-5-fluoropyridin-3-yl)-(4-pyrrol-1-ylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dichloro-5-fluoropyridin-3-yl)-(4-pyrrol-1-ylpiperidin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with chlorine and fluorine atoms, as well as a piperidine ring attached to a pyrrole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-5-fluoropyridin-3-yl)-(4-pyrrol-1-ylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Halogenation: Introduction of chlorine and fluorine atoms into the pyridine ring.
Coupling Reactions: Formation of the piperidine and pyrrole rings, followed by coupling with the halogenated pyridine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. These methods may utilize automated reactors and continuous flow systems to optimize reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloro-5-fluoropyridin-3-yl)-(4-pyrrol-1-ylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
(2,6-Dichloro-5-fluoropyridin-3-yl)-(4-pyrrol-1-ylpiperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Chemical Biology: It is used as a tool compound to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of (2,6-Dichloro-5-fluoropyridin-3-yl)-(4-pyrrol-1-ylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dichloro-5-fluoropyridin-3-yl)(morpholino)methanone: Similar in structure but with a morpholine ring instead of a piperidine-pyrrole group.
QO-58: A compound with a similar pyridine core but different substituents, known for its activity on ion channels.
Uniqueness
(2,6-Dichloro-5-fluoropyridin-3-yl)-(4-pyrrol-1-ylpiperidin-1-yl)methanone is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(2,6-dichloro-5-fluoropyridin-3-yl)-(4-pyrrol-1-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2FN3O/c16-13-11(9-12(18)14(17)19-13)15(22)21-7-3-10(4-8-21)20-5-1-2-6-20/h1-2,5-6,9-10H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTPNGQBCDEGCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CC=C2)C(=O)C3=CC(=C(N=C3Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














